molecular formula C22H21N3O3 B11341554 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11341554
M. Wt: 375.4 g/mol
InChI Key: LMRRYSBACKSYFB-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran core, an oxadiazole ring, and multiple methyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is usually formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Final Coupling: The final step involves coupling the benzofuran and oxadiazole intermediates, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or dyes, due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism by which N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide exerts its effects depends on its specific application. For instance, if used as an antimicrobial agent, it may disrupt bacterial cell wall synthesis or interfere with essential enzymes. The molecular targets and pathways involved would vary based on the biological system and the specific modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)formamide: Similar in having a dimethylphenyl group but lacks the benzofuran and oxadiazole rings.

    2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide: Shares the dimethylphenyl group but has a pyridine ring instead of benzofuran and oxadiazole.

Uniqueness

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, an oxadiazole ring, and multiple methyl groups, which confer distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H21N3O3/c1-11-6-8-16(10-13(11)3)18-21(25-28-24-18)23-22(26)20-15(5)17-9-7-12(2)14(4)19(17)27-20/h6-10H,1-5H3,(H,23,25,26)

InChI Key

LMRRYSBACKSYFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C(=C(C=C4)C)C)C)C

Origin of Product

United States

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